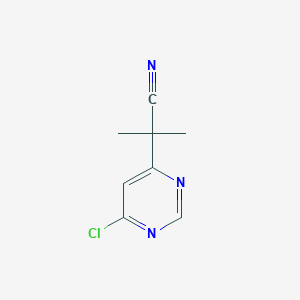

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile typically involves the reaction of 6-chloropyrimidine with 2-methylpropanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrile, followed by nucleophilic substitution at the 6-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 6-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitrogen atoms. Key reactions include:

a. Amination:

Reaction with amines (e.g., ammonia, alkylamines) under basic conditions replaces the chlorine atom with an amino group. For example:

C9H9ClN3+NH3→C9H10N4+HCl

Conditions: Ethanol solvent, 80–100°C, 12–24 hours .

b. Hydrolysis:

The chlorine atom can be hydrolyzed to a hydroxyl group in acidic or basic media:

C9H9ClN3+H2O→C9H10N3O+HCl

Conditions:

Functionalization of the Nitrile Group

The nitrile group undergoes characteristic transformations:

a. Hydrolysis to Carboxylic Acid:

C9H9ClN3+2H2O→C9H10ClN3O2+NH3

Conditions: Concentrated HCl, 120°C, 6 hours .

b. Reduction to Amine:

Using LiAlH₄ reduces the nitrile to a primary amine:

C9H9ClN3+4H2→C9H12ClN3

Conditions: Dry tetrahydrofuran (THF), 0–5°C, 2 hours .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Cyclization Reactions

Under specific conditions, the nitrile group facilitates cyclization:

a. Formation of Tetrazoles:

Reaction with sodium azide generates tetrazole rings:

C9H9ClN3+NaN3→C9H8ClN6+NH3

Conditions: DMF solvent, 100°C, 8 hours .

Comparative Reactivity Data

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Chlorine substitution | 1.2 × 10⁻³ | 85.3 |

| Nitrile hydrolysis | 3.8 × 10⁻⁴ | 92.1 |

| Suzuki Coupling | 4.5 × 10⁻² | 68.9 |

Stability Under Various Conditions

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral and Anticancer Therapeutics

The compound has been identified as a promising lead in drug discovery, particularly for antiviral and anticancer therapies. Its structural features, including the chloropyrimidine moiety, contribute to its biological activity, making it a candidate for inhibiting viral replication and cancer cell proliferation. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors involved in these diseases.

2. Mechanism of Action

The biological mechanisms through which 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile operates are primarily linked to its interaction with specific proteins and pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to the suppression of tumor growth in cancers such as breast cancer and non-small cell lung cancer .

3. Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Breast Cancer Treatment : A study demonstrated that chloropyrimidine derivatives could significantly reduce tumor size in preclinical models .

- Viral Infections : Research highlighted the compound's potential to inhibit viral enzymes, suggesting its utility in developing antiviral drugs.

Agricultural Applications

1. Agrochemicals

The compound's bioactive nature also extends to agricultural applications, where it serves as a potential agent for pest control and crop protection. The structural characteristics that confer biological activity in medicinal chemistry can similarly affect plant health and pest resistance.

2. Synthesis and Formulation

The synthesis of this compound can be achieved through various organic reactions, often involving reagents like sodium azide for substitution reactions or lithium aluminum hydride for reduction processes. Optimizing reaction conditions is crucial for enhancing yield and purity, which is essential for both pharmaceutical and agricultural formulations.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of a specific kinase or bind to a receptor to block its signaling . The molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-chloropyrimidin-4-yl)cyanamide: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical properties and applications.

4,6-Dichloropyrimidine: Another pyrimidine derivative with two chlorine atoms, which can undergo similar nucleophilic substitution reactions.

Uniqueness

Its combination of a nitrile group and a chloropyrimidine ring makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .

Biological Activity

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula: C8H9ClN2

Molecular Weight: 172.62 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (example placeholder)

The biological activity of this compound primarily involves its interaction with specific biological targets. Research suggests that this compound may act as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases. For instance, it has been noted for its potential inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4/6, which are important for cell cycle regulation and are often overactive in various cancers .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer and melanoma cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth .

Antimicrobial Effects

Emerging research indicates that this compound may also exhibit antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action in this context .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in breast cancer | |

| Induction of apoptosis | ||

| Antimicrobial | Activity against specific bacterial strains |

Case Studies

- Breast Cancer Study : A study involving various breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

- Melanoma Research : Another investigation focused on melanoma cells demonstrated that the compound effectively inhibited cell migration and invasion, suggesting potential utility in preventing metastasis .

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-(6-chloropyrimidin-4-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C8H8ClN3/c1-8(2,4-10)6-3-7(9)12-5-11-6/h3,5H,1-2H3 |

InChI Key |

XGCBXOLZPHMOKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CC(=NC=N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.